molecular formula C7H11NO3 B2516686 Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1820605-22-8

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2516686
CAS No.: 1820605-22-8
M. Wt: 157.169
InChI Key: HHEZJHQZPXGAGD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of tetrahydropyridine, a heterocyclic organic compound

Scientific Research Applications

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:

Future Directions

The future directions in the research of “Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate” and its derivatives could involve the development of more innovative methods for their synthesis . Additionally, the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents, could be a potential area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a methylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and carboxylate groups make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .

Properties

IUPAC Name

methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZJHQZPXGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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